An In-depth Technical Guide to 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one: A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, potential synthetic pathways, and prospective applications, grounding our discussion in the context of its constituent moieties: the strained 3-hydroxyazetidine ring and the versatile β-amino amide functionality.
Introduction: The Convergence of Strained Heterocycles and Privileged Scaffolds
The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Small molecules that present unique three-dimensional arrangements and reactive functionalities are the lifeblood of medicinal chemistry. 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one (Figure 1) is one such molecule, embodying the strategic combination of a strained heterocyclic system with a biologically relevant pharmacophore.
The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a degree of conformational rigidity that is highly sought after in drug design.[1] This structural constraint can lead to enhanced binding affinity and selectivity for biological targets. The hydroxyl group at the 3-position provides a crucial handle for further functionalization and can participate in hydrogen bonding interactions within a receptor's active site.[2]
Furthermore, the β-amino amide substructure is a "privileged" motif, frequently found in biologically active compounds and natural products.[3][4] This framework serves as a versatile scaffold for the development of a wide array of therapeutic agents, including those with potential anticancer and anti-inflammatory properties.[1]
This guide will, therefore, not only detail the known and predicted properties of the title compound but also provide the scientific rationale for its importance as a building block in the synthesis of next-generation pharmaceuticals.
Figure 1: Chemical Structure of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one.
Physicochemical Properties: A Computational Overview
| Property | Predicted Value | Data Source |
| Molecular Formula | C₆H₁₂N₂O₂ | PubChem |
| Molecular Weight | 144.17 g/mol | PubChem |
| IUPAC Name | 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one | PubChem |
| CAS Number | 1219979-29-9 | PubChem |
| XLogP3 | -2.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 66.6 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
| Formal Charge | 0 | PubChem |
Interpretation for the Medicinal Chemist:
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The low predicted XLogP3 value suggests that the compound is likely to be highly polar and possess good aqueous solubility. This is a desirable characteristic for parenteral drug formulations.
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The presence of both hydrogen bond donors and acceptors indicates the potential for strong interactions with biological targets.
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A low rotatable bond count is indicative of a degree of conformational rigidity, which can be advantageous for target binding.
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The topological polar surface area (TPSA) is within a range often associated with good oral bioavailability, should the molecule be part of a larger drug candidate designed for that route of administration.
Synthesis Strategy: A Plausible Route from Available Precursors
A specific, experimentally validated synthesis for 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is not yet published in peer-reviewed literature. However, based on established organic chemistry principles, a robust synthetic route can be proposed. The key starting material for this synthesis is 3-hydroxyazetidine hydrochloride, a commercially available building block.[2][6][7] The synthesis would likely proceed via an amide coupling reaction.
Proposed Synthetic Pathway
Figure 2: Proposed synthetic pathway for 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Amide Coupling
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Reactant Preparation: To a solution of N-Boc-β-alanine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) or HBTU (1.1 eq).
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Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Amine Addition: Add 3-hydroxyazetidine hydrochloride (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloride salt and the acid formed during the coupling reaction.
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Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one.
Step 2: Boc Deprotection
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Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable solvent such as DCM. Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 eq).
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Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
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Isolation: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the product as a salt. Further purification, if necessary, can be achieved by recrystallization or preparative HPLC.
Potential Applications in Drug Discovery
The structural features of 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one suggest its utility as a scaffold or intermediate in the synthesis of a variety of potential therapeutic agents.
As a Scaffold for Novel Therapeutics
The primary amine and the secondary alcohol provide two distinct points for further chemical modification, allowing for the generation of diverse chemical libraries. The rigid azetidine core can serve as a central scaffold to orient these appended functionalities in a defined three-dimensional space, which is critical for optimizing interactions with biological targets.
In the Synthesis of Bioactive Peptidomimetics
The β-amino acid-like structure of the molecule makes it an attractive building block for the synthesis of peptidomimetics. Incorporation of this moiety into peptide sequences can enhance metabolic stability by introducing non-natural linkages that are resistant to enzymatic degradation.
As a Precursor for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core. The 3-hydroxyazetidine moiety could serve as a novel scaffold for the design of inhibitors targeting various kinases implicated in cancer and inflammatory diseases.
Conclusion and Future Perspectives
3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its unique combination of a strained heterocyclic ring and a versatile β-amino amide functional group makes it an attractive building block for the synthesis of novel therapeutic agents. While experimental data on this specific molecule is currently limited, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications.
Further research is warranted to experimentally validate the predicted properties and to explore the full potential of this molecule in medicinal chemistry. The synthesis and biological evaluation of libraries based on this scaffold could lead to the discovery of new drug candidates with improved efficacy and safety profiles.
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